4-(Methoxymethyl)azepan-4-ol
Description
4-(Methoxymethyl)azepan-4-ol is a seven-membered azepane ring derivative featuring a hydroxyl (-OH) and a methoxymethyl (-CH2OCH3) group at the C4 position.
Properties
IUPAC Name |
4-(methoxymethyl)azepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(10)3-2-5-9-6-4-8/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGVBHXNDOCRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565753-74-3 | |
| Record name | 4-(methoxymethyl)azepan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)azepan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a methoxymethylating agent, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a base and a solvent, with careful control of temperature to ensure the formation of the azepane ring.
Industrial Production Methods: Industrial production of 4-(Methoxymethyl)azepan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)azepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-(Methoxymethyl)azepan-4-ol has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)azepan-4-ol involves its interaction with specific molecular targets. The methoxymethyl group and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-(Methoxymethyl)azepan-4-ol and related azepane derivatives:
Key Structural and Functional Differences:
Substituent Effects :
- The methoxymethyl group in 4-(Methoxymethyl)azepan-4-ol introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity compared to the methyl group in 4-methylazepan-4-ol. This may enhance solubility in aqueous environments, a critical factor in bioavailability .
- Positional Isomerism : 1-Methylazepan-4-ol places the methyl group on the nitrogen rather than C4, altering electronic distribution and steric effects. This impacts interactions with enzymes or receptors, as seen in its role as a synthetic intermediate for drug impurities .
Pharmacological Implications :
- While direct bioactivity data for 4-(Methoxymethyl)azepan-4-ol are absent, related compounds with 4-(methoxymethyl)benzamide moieties (e.g., C5–C10 in ) exhibit activity in PCSK9-LDLR TR-FRET assays, suggesting that the methoxymethyl group may enhance target binding in enzyme inhibition contexts .
- 4-Methylazepan-4-ol hydrochloride is stable under room-temperature storage, indicating that salt forms of azepane derivatives are viable for pharmaceutical development .
Synthetic Utility :
- Azepane derivatives like 4-methylazepan-4-ol serve as scaffolds for complex molecules, such as the benzamide-based PCSK9 inhibitors described in . The methoxymethyl variant could offer tailored reactivity for coupling reactions or prodrug design.
Biological Activity
Overview
4-(Methoxymethyl)azepan-4-ol is a seven-membered heterocyclic compound notable for its biological activity and potential therapeutic applications. This compound features a methoxymethyl group attached to a nitrogen atom within the azepane ring, alongside a hydroxyl group on the fourth carbon. Its unique structure facilitates interactions with various biological targets, influencing numerous biochemical pathways.
The biological activity of 4-(Methoxymethyl)azepan-4-ol is primarily mediated through its interaction with enzymes and proteins:
- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can modulate metabolic pathways, impacting the processing of both endogenous and exogenous compounds.
- Cell Signaling Pathways : It influences the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 4-(Methoxymethyl)azepan-4-ol can affect gene expression and cellular metabolism.
Biological Properties
Recent studies highlight several biological activities associated with 4-(Methoxymethyl)azepan-4-ol:
-
Enzyme Inhibition : The compound acts as a potential inhibitor of key enzymes such as:
- Acetylcholinesterase
- Butyrylcholinesterase
- Carbonic anhydrase
- Antimicrobial Activity : It exhibits notable antimicrobial and antiviral properties, suggesting its potential as a candidate for drug development.
- Toxicity Profile : Toxicity studies indicate that 4-(Methoxymethyl)azepan-4-ol has low toxicity levels, making it generally safe for scientific experimentation. However, caution is advised in handling due to potential hazards at higher concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase |
| Antimicrobial | Effective against various bacterial strains |
| Antiviral | Demonstrated activity against specific viral pathogens |
| Toxicity | Low toxicity; safe for laboratory use under controlled conditions |
Case Study: Enzyme Interaction Analysis
A study investigated the interaction of 4-(Methoxymethyl)azepan-4-ol with cytochrome P450 enzymes. Results indicated that the compound could either inhibit or activate these enzymes depending on the concentration used. At lower doses, it showed minimal toxic effects while effectively modulating metabolic pathways; however, at higher doses, it exhibited hepatotoxicity and nephrotoxicity due to accumulation in liver and kidney tissues .
Molecular Mechanism
The molecular mechanisms underlying the biological activities of 4-(Methoxymethyl)azepan-4-ol include:
- Binding Interactions : The compound binds to cytochrome P450 enzymes, altering their activity and affecting metabolic processes.
- Gene Expression Modulation : It interacts with transcription factors that regulate genes involved in critical cellular functions such as apoptosis and cell cycle regulation.
Temporal and Dosage Effects
Research shows that the biological effects of 4-(Methoxymethyl)azepan-4-ol can vary over time and dosage:
- Temporal Stability : The compound maintains stability under standard laboratory conditions but degrades under extreme pH or temperature conditions.
- Dosage Effects : In animal models, low doses resulted in beneficial modulation of metabolic pathways without significant adverse effects, whereas high doses led to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
